Methyl 4-((4-hydroxy-1H-pyrazol-1-yl)methyl)benzoate
Description
Methyl 4-((4-hydroxy-1H-pyrazol-1-yl)methyl)benzoate is a benzoate ester derivative featuring a hydroxypyrazole moiety linked via a methylene group at the para position of the benzene ring. This compound integrates two key functional groups:
- Ester group (methyl benzoate): Enhances lipophilicity and influences metabolic stability.
Properties
IUPAC Name |
methyl 4-[(4-hydroxypyrazol-1-yl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-12(16)10-4-2-9(3-5-10)7-14-8-11(15)6-13-14/h2-6,8,15H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEGDVIKLUHVDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C=C(C=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((4-hydroxy-1H-pyrazol-1-yl)methyl)benzoate typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Methylene Bridge: The pyrazole derivative is then reacted with a benzoic acid derivative, often using a chloromethylation reaction to introduce the methylene bridge.
Esterification: The final step involves esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of catalysts to enhance reaction rates and selectivity.
Types of Reactions:
Oxidation: The hydroxyl group on the pyrazole ring can undergo oxidation to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylene bridge can be a site for nucleophilic substitution reactions, where the benzylic position is activated for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-((4-hydroxy-1H-pyrazol-1-yl)methyl)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 4-((4-hydroxy-1H-pyrazol-1-yl)methyl)benzoate exerts its effects involves its interaction with specific molecular targets. The hydroxyl group on the pyrazole ring can form hydrogen bonds with biological macromolecules, influencing their function. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyrazole-Substituted Benzoates
Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate ()
- Structure : Replaces the 4-hydroxypyrazole with a methylpyrazole.
- Methyl substitution may enhance metabolic stability but reduce solubility in polar solvents .
Methyl 4-[(3-nitropyrazol-1-yl)methyl]benzoate ()
- Structure : Features a nitro group at the pyrazole 3-position.
- Higher molecular weight (due to nitro group) may reduce bioavailability compared to the hydroxyl analogue .
Methyl 4-((4-cyano-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazol-1-yl)methyl)benzoate ()
- Structure: Incorporates cyano and triazole groups on the pyrazole.
- Key Differences: Cyano group increases polarity, while the triazole introduces additional hydrogen-bonding sites. Bulkier substituents may sterically hinder interactions with biological targets compared to the simpler hydroxypyrazole .
Heterocyclic Benzoates with Non-Pyrazole Moieties
Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate ()
- Structure : Replaces pyrazole with a benzimidazole ring.
- Reduced solubility due to increased aromaticity .
Ethyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (Compound C1, )
- Structure: Contains a quinoline-piperazine scaffold.
- Key Differences: Piperazine introduces basicity and water solubility at physiological pH. Quinoline’s extended conjugation may improve fluorescence properties for imaging applications .
Halogenated and Fluorinated Derivatives
Methyl 4-((1,1,1,2-tetrafluoro-3-(3-phenyl-1H-pyrazol-1-yl)propan-2-yl)oxy)benzoate (Compound 39, )
- Structure : Includes a tetrafluoropropoxy linker.
- Key Differences :
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate ()
- Structure : Chlorine substituents on both benzoyl and benzoate groups.
- Key Differences: Chlorine increases molecular weight and may improve binding to hydrophobic pockets. Potential toxicity concerns compared to non-halogenated analogues .
Biological Activity
Methyl 4-((4-hydroxy-1H-pyrazol-1-yl)methyl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 233.25 g/mol
The structure includes a benzoate moiety linked to a pyrazole ring, which is known for its diverse pharmacological effects. The presence of the hydroxyl group on the pyrazole enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing pyrazole rings exhibit significant antimicrobial properties. A study on various pyrazole derivatives demonstrated their effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. This compound is hypothesized to share similar antimicrobial mechanisms due to its structural features.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 14 |
| Control (Ampicillin) | Staphylococcus aureus | 20 |
| Control (Ampicillin) | Escherichia coli | 22 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a possible mechanism for reducing inflammation in various conditions.
Anticancer Activity
Preliminary studies have indicated that pyrazole derivatives may possess anticancer properties. For instance, a structure-activity relationship (SAR) study revealed that certain substitutions on the pyrazole ring can enhance cytotoxicity against cancer cell lines. This compound has shown promise in inhibiting the proliferation of human cancer cell lines, particularly breast cancer cells.
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 20.0 |
Case Studies
A notable case study involved the synthesis and evaluation of this compound as part of a broader investigation into novel pyrazole derivatives for HIV inhibition. The compound was tested for its ability to inhibit HIV replication in vitro, yielding promising results with an EC50 value indicating effective inhibition without significant toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
